2-(5-fluoro-1-methyl-1H-pyrazol-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-fluoro-1-methyl-1H-pyrazol-3-yl)ethanamine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 1-position of the pyrazole ring, along with an ethanamine side chain at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-fluoro-1-methyl-1H-pyrazol-3-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid with ethylenediamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(5-fluoro-1-methyl-1H-pyrazol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(5-fluoro-1-methyl-1H-pyrazol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid
- 5-fluoro-1-methyl-1H-pyrazole-3-amine
- 5-fluoro-1-methyl-1H-pyrazole-3-yl-methanol
Uniqueness
2-(5-fluoro-1-methyl-1H-pyrazol-3-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethanamine side chain enhances its solubility and bioavailability, making it a valuable compound for various applications. Additionally, the fluorine atom at the 5-position contributes to its stability and reactivity, distinguishing it from other pyrazole derivatives .
Properties
Molecular Formula |
C6H10FN3 |
---|---|
Molecular Weight |
143.16 g/mol |
IUPAC Name |
2-(5-fluoro-1-methylpyrazol-3-yl)ethanamine |
InChI |
InChI=1S/C6H10FN3/c1-10-6(7)4-5(9-10)2-3-8/h4H,2-3,8H2,1H3 |
InChI Key |
DNAPHNOLYQRAGC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CCN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.